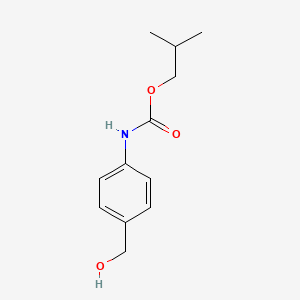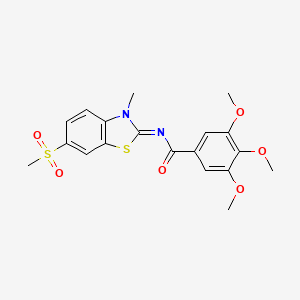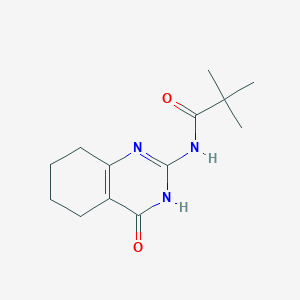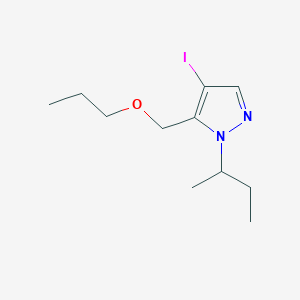
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide” is a compound that is related to a series of compounds known as (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives . These compounds have been synthesized and evaluated for their anticonvulsant and sedative activity .
Synthesis Analysis
The TMCA amide derivatives were synthesized in a facile and one-pot step, with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . A similar synthesis method was used for the preparation of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found in both natural products and synthetic compounds .Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins .Aplicaciones Científicas De Investigación
Anticancer Activity
The TMP moiety has been identified as a critical pharmacophore in the development of anticancer agents. Compounds containing the TMP group have shown to effectively inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and histone lysine-specific demethylase 1 (HLSD1). These inhibitory actions contribute to the compounds’ potential to prevent cancer cell proliferation and induce apoptosis .
Anti-Infective Properties
TMP-based compounds have demonstrated promising anti-fungal and anti-bacterial properties. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing significant human diseases. The broad-spectrum activity of these compounds makes them valuable in the research for new anti-infective drugs .
Antiviral Potential
Research has indicated that TMP-containing compounds possess antiviral activities. They have shown potential against viruses such as HIV, hepatitis C, and influenza. This suggests that TMP derivatives could be explored further for their use in treating viral infections .
Anti-Parasitic Effects
Compounds with the TMP pharmacophore have been effective against parasitic infections caused by organisms like Leishmania, Malaria, and Trypanosoma. This highlights the potential of TMP derivatives in the development of new anti-parasitic therapies .
Neuroprotective and Psychotropic Effects
The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties. These effects suggest that TMP derivatives could be beneficial in treating various neurological and psychological disorders .
Tubulin Polymerization Inhibition
The TMP group plays a significant role in the fitting of certain analogs into the colchicine binding site of the αβ-tubulin heterodimer. This interaction is crucial for the inhibition of tubulin polymerization, a process important in cancer therapy as it disrupts the mitotic spindle formation, thereby preventing cancer cell division .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-26-15-9-13(10-16(27-2)18(15)28-3)21-17(24)7-6-12-11-30-20(22-12)23-19(25)14-5-4-8-29-14/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIXWCUKLNXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)



![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)
![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)

